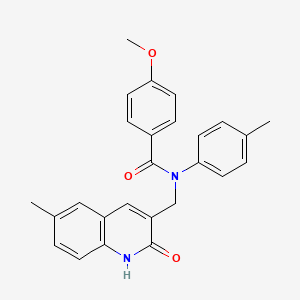
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide, also known as CPI-455, is a novel small molecule inhibitor that has shown potential in treating various types of cancer.
Wirkmechanismus
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting BRD4, N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide can prevent the expression of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the expression of genes that are involved in cell proliferation, angiogenesis, and metastasis. In addition, N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is its potency and specificity towards BRD4. This makes it a promising candidate for cancer treatment, as it can selectively target cancer cells without affecting normal cells. However, like many other small molecule inhibitors, N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has limitations in terms of its pharmacokinetics and bioavailability. Further studies are needed to optimize the dosing and delivery of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide. One of the areas of interest is the identification of biomarkers that can predict the response to N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide treatment. Another area of research is the combination of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide with other cancer treatments to enhance its efficacy. Additionally, the optimization of the pharmacokinetics and bioavailability of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide could improve its clinical utility.
Conclusion:
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is a promising small molecule inhibitor that has shown potential in treating various types of cancer. Its ability to selectively target cancer cells by inhibiting BRD4 makes it an attractive candidate for cancer treatment. Further studies are needed to optimize its dosing and delivery in clinical settings, and to identify biomarkers that can predict the response to N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide treatment.
Synthesemethoden
The synthesis of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide involves a multi-step process that starts with the reaction of 4-bromo-N-isobutylsulfonamide with cyclopropylmagnesium bromide, followed by the addition of 3-(4-(trifluoromethyl)phenyl)propanoic acid. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has also been found to be effective in reducing the size of tumors in animal models of cancer.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)11-17-22(20,21)15-8-3-13(4-9-15)5-10-16(19)18-14-6-7-14/h3-4,8-9,12,14,17H,5-7,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDILOCVJXWQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)











